2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
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Overview
Description
2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound with a unique structure that combines elements of both benzopyran and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves multi-step reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they likely involve modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-methyl-5-oxo-5H- 1benzopyrano[2,3-b]pyridine-3-carbonitrile
- 2-Amino-7-isopropyl-5-oxo-5H-benzopyrano[2,3-b]pyridine-3-carboxylic acid
Uniqueness
What sets 2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol apart from similar compounds is its unique structural combination of benzopyran and pyrimidine elements
Properties
CAS No. |
61466-25-9 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-amino-7-methyl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C12H11N3O2/c1-6-3-2-4-7-9-8(5-14-12(13)15-9)11(16)17-10(6)7/h2-5,11,16H,1H3,(H2,13,14,15) |
InChI Key |
VJFDCBRHFDHCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC(=NC=C3C(O2)O)N |
Origin of Product |
United States |
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